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Compound of Interest

Compound Name: Primeverose

Cat. No.: B049699

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analysis of primeverose, a disaccharide of significant interest in the study of plant
secondary metabolism and enzymatic hydrolysis. This document is intended for researchers,
scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Executive Summary

Primeverose is a disaccharide composed of D-xylose and D-glucose, which plays a crucial
role as the glycone component of numerous naturally occurring glycosides. These glycosides
are implicated in plant defense mechanisms and are precursors to aromatic compounds vital to
the flavor and fragrance industries. Understanding the precise chemical structure and
properties of primeverose is fundamental for the isolation, characterization, and synthesis of
these valuable natural products. This guide details its structural formula, physicochemical
properties, and presents methodologies for its isolation and structural elucidation.

Chemical Structure and Nomenclature

Primeverose is a reducing disaccharide. Its systematic name is 6-O-3-D-xylopyranosyl-D-
glucose.[1][2] The structure consists of a D-xylose unit in its pyranose form linked to a D-
glucose molecule via a -(1 - 6) glycosidic bond.[3][4] This specific linkage connects the
anomeric carbon (C1) of the B-D-xylopyranose to the primary alcohol group (C6) of the D-
glucose unit. The glucose moiety contains a free anomeric carbon, which imparts the reducing
properties to the sugar.[5]
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Systematic Name: 6-O-3-D-Xylopyranosyl-D-glucose.[1][2]

Molecular Formula: C11H20010.[1][3]

Constituent Monosaccharides: D-Glucose and D-Xylose.[1][5]

Common Synonyms: 6-(3-D-xylosido)-D-glucose, (3-D-Xylp-(1 - 6)-D-Glc.[1][3]

The stereochemistry of the glycosidic linkage and the configurations of the constituent

monosaccharides are critical to its biological recognition, particularly by enzymes such as [3-

primeverosidase.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for primeverose is presented in Table 1. This data is

essential for its identification and characterization in experimental settings.

Table 1: Physicochemical Properties of Primeverose

Property

Value

Reference(s)

Systematic Name

6-O-f3-D-Xylopyranosyl-D-

[1](2]

glucose
CAS Registry Number 26531-85-1 [1]
Molecular Formula C11H20010 [11[3]
Molar Mass 312.27 g/mol [1][6]
Appearance Crystalline solid [1]
Melting Point 209-210 °C (with darkening) [1]
Solubility Soluble in water, methanol, 0]

80% ethanol

Specific Rotation

[a]D2° shows mutarotation from
+23° to -3.2° (c=5, H20)

[1]

Reducing Sugar

Yes

[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides
like primeverose. The assignment of proton (*H) and carbon (*3C) signals confirms the identity
of the monosaccharide units, their anomeric configurations, and the linkage position. While a
definitive, published experimental dataset for pure primeverose is elusive, a plausible set of
chemical shifts in D20 can be predicted based on the known values for its constituent parts in
similar glycosidic linkages. Table 2 presents these representative chemical shifts.

Table 2: Representative *H and 13C NMR Chemical Shifts for Primeverose in D20

Glucose Residue (a/

Atom Xylose Residue
anomers)

3 13C (ppm) & *H (ppm)

5.22 (d, J=3.8 Hz, a), 4.64 (d,
Cl/H1 92.7 (0), 96.5 (B)

J=8.0 Hz, B)

3.53 (dd, J=9.9, 3.8 Hz, a),
C2/H2 72.5 (a), 74.9 (B)

3.28 (dd, J=9.2, 8.0 Hz, B)

3.91 (t, J=9.5 Hz, a), 3.51 (t,
C3/H3 73.8 (0), 76.8 (B)

J=9.2 Hz, B)

3.42 (t, J=9.5 Hz, 0), 3.41 (t,
C4/H4 70.5 (0), 70.6 (B)

J=9.2 Hz, B)
C5/H5 72.6 (0), 76.8 (B) 3.98 (ddd, a), 3.48 (m, B)

~3.80 (m, H6a), ~3.95 (m,
C6/H6 69.8 (a/p)

H6b)

Note: These are plausible values derived from data for related compounds. Actual experimental
values may vary slightly. 2D NMR experiments (COSY, HSQC, HMBC) are required for
unambiguous assignment.

Mass Spectrometry (MS)
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Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the
molecular weight and determine the sequence of monosaccharides. In positive ion mode,
primeverose is typically observed as a sodium adduct [M+Na]* at m/z 335.095. Fragmentation
via collision-induced dissociation (CID) results in characteristic glycosidic bond cleavages. The
expected fragmentation would yield ions corresponding to the loss of the xylose residue (a Y-
ion at m/z 203.053, representing the glucose unit with Na*) and the xylosyl oxonium ion (a B-
ion at m/z 133.049).

Biosynthesis and Degradation Pathways
Biosynthesis of Primeverose

The precise biosynthetic pathway for primeverose is not yet fully elucidated in the literature.
However, it is synthesized from activated monosaccharide precursors. The pathway begins
with the formation of UDP-glucose and UDP-xylose. UDP-xylose itself is synthesized from
UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid
decarboxylase. The final step is the condensation of these two activated sugars, catalyzed by a
putative glycosyltransferase.
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Fig. 1: Putative biosynthetic pathway of primeverose.

Enzymatic Degradation

Primeverose exists in nature primarily as a component of glycosides (primeverosides). The
degradation of these molecules is a two-step enzymatic process. First, a specific 3-
primeverosidase cleaves the bond between the primeverose moiety and the aglycone,
releasing the aromatic or aliphatic aglycone. Subsequently, a general (3-glucosidase or
xylosidase can hydrolyze the 3-(1 - 6) linkage of primeverose to yield D-glucose and D-xylose.
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Fig. 2: Enzymatic degradation of a primeveroside.

Experimental Protocols
Isolation and Purification

Primeverose is typically isolated from natural sources by first extracting a primeveroside,
followed by acidic or enzymatic hydrolysis. The following is a generalized protocol for the
isolation of a primeveroside (e.g., from plant material) and subsequent release of
primeverose.

Protocol 5.1.1: Isolation of a Primeveroside and Hydrolysis
o Extraction:
o Air-dry and pulverize the plant material (e.g., 100 g of madder root or citrus peel).

o Perform exhaustive extraction using 80% aqueous ethanol (3 x 500 mL) at room
temperature for 24 hours per extraction.

o Combine the ethanolic extracts and concentrate under reduced pressure using a rotary

evaporator to yield an aqueous residue.

e Purification of the Primeveroside:
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o Defat the aqueous residue by liquid-liquid partitioning against n-hexane.
o Subject the aqueous phase to column chromatography on a Diaion HP-20 resin.
o Wash the column with water to remove polar impurities (sugars, salts).

o Elute the glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%,
60%, 80%, 100% MeOH).

o Monitor fractions by thin-layer chromatography (TLC) and pool those containing the target
primeveroside.

o Perform a final purification step using preparative High-Performance Liquid
Chromatography (HPLC) on a C18 column.

e Hydrolysis to Yield Primeverose:
o Dissolve the purified primeveroside in a 2M trifluoroacetic acid (TFA) solution.
o Heat the solution at 100°C for 2 hours to cleave the glycosidic bond.
o Remove the TFA by repeated co-evaporation with methanol under a stream of nitrogen.

o Purify the resulting primeverose from the aglycone and any unreacted material using
size-exclusion chromatography (e.g., Sephadex LH-20).

Structural Elucidation Workflow

The definitive identification of primeverose requires a combination of spectroscopic
techniques.
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Fig. 3: Experimental workflow for structural elucidation.

Protocol 5.2.1: NMR and MS Analysis

o Sample Preparation: Dissolve 5-10 mg of the purified primeverose sample in 0.5 mL of
deuterium oxide (D20, 99.9%).

 NMR Data Acquisition:

o Acquire *H NMR, 3C NMR, and broadband-decoupled spectra on a spectrometer
operating at =500 MHz.
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o Acquire 2D spectra: COSY (to establish *H-1H correlations within each sugar ring), HSQC
(to correlate protons with their directly attached carbons), and HMBC (to identify long-
range H-C correlations, crucial for determining the glycosidic linkage site). A NOESY or
ROESY experiment can confirm the B-anomeric configuration through-space correlations.

e MS Data Acquisition:
o Dissolve a small aliquot of the sample in 50% methanol/water.
o Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.

o Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of
the [M+Na]* adduct.

o Perform a tandem MS (MS/MS) experiment by isolating the m/z 335.095 precursor ion and
subjecting it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

o Data Analysis:

o Integrate data from all spectroscopic experiments to build a conclusive structural
assignment, confirming the monosaccharide identities, the 3-anomeric configuration of the
xylose, and the (1 - 6) linkage position.

Role In Signaling Pathways

Currently, there is no direct evidence to suggest that primeverose itself functions as a
signaling molecule in biological pathways. Its primary established role is that of a stable carrier
for various aglycones. The enzymatic cleavage of primeverosides by (-primeverosidase in
response to stimuli (e.g., tissue damage in plants) releases these aglycones, many of which
are volatile organic compounds that can act as signaling molecules in plant defense or as
attractants for pollinators. Therefore, primeverose is best described as a precursor to signaling
molecules, rather than a direct participant in signaling cascades.

Conclusion

Primeverose is a structurally defined disaccharide that serves as a fundamental building block
for a wide array of natural glycosides. Its chemical properties, particularly the 3-(1 - 6) linkage,
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are key to its biological function as a substrate for specific hydrolytic enzymes. The
methodologies outlined in this guide, from isolation protocols to advanced spectroscopic
analysis, provide a framework for researchers to identify, characterize, and utilize primeverose
and its derivatives in their scientific endeavors. Further research into the specific
glycosyltransferases responsible for its biosynthesis will continue to illuminate its role in the
complex web of plant metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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